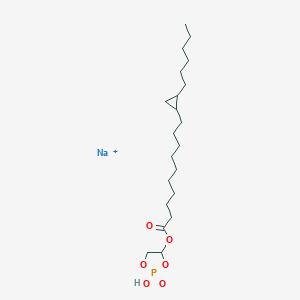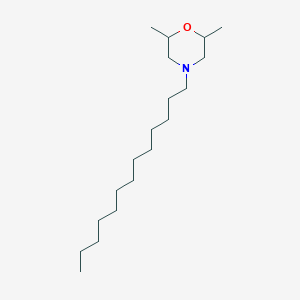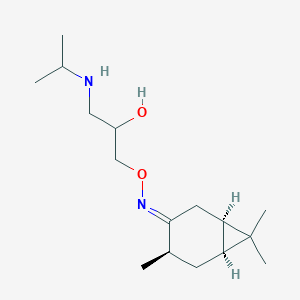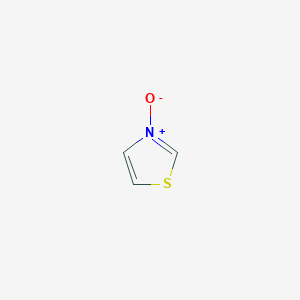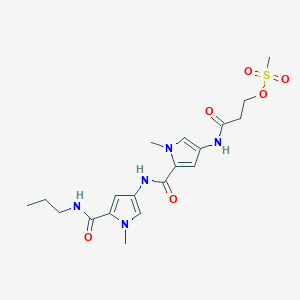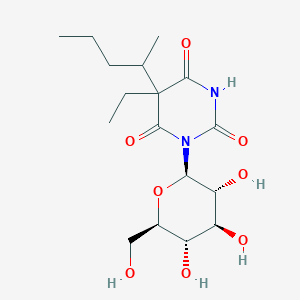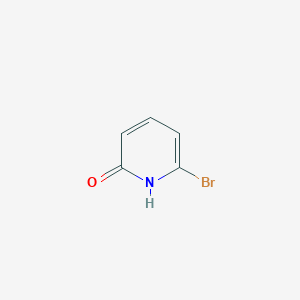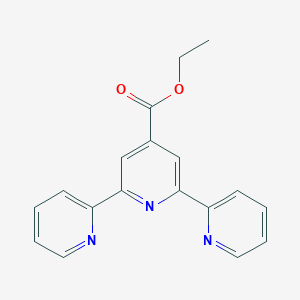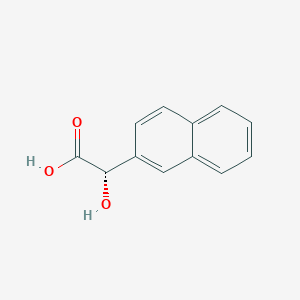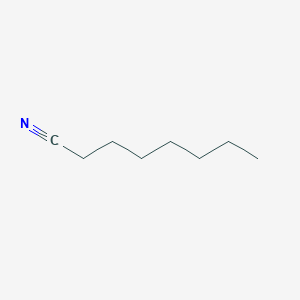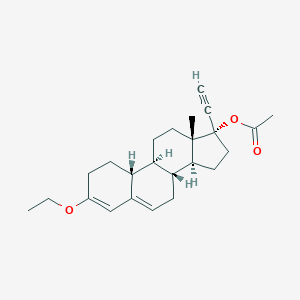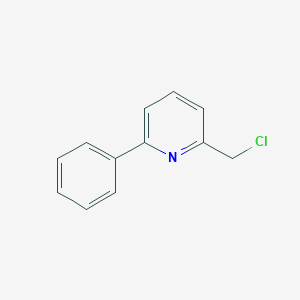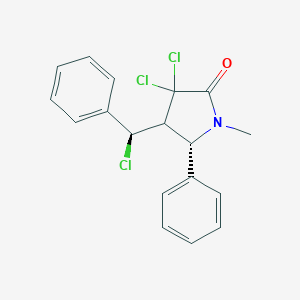
3,3-Dichloro-4-(alpha-chlorobenzyl)-1-methyl-5-phenyl-2-pyrrolidinone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,3-Dichloro-4-(alpha-chlorobenzyl)-1-methyl-5-phenyl-2-pyrrolidinone, also known as DPCPX, is a potent and selective antagonist of the adenosine A1 receptor. Adenosine is an endogenous nucleoside that plays an important role in various physiological and pathological processes, including cardiovascular function, inflammation, and neuronal activity. The adenosine A1 receptor is widely distributed in the brain, heart, and other organs, and is involved in the regulation of various physiological functions. DPCPX has been widely used in scientific research to investigate the role of adenosine A1 receptor in various biological processes.
Wirkmechanismus
3,3-Dichloro-4-(alpha-chlorobenzyl)-1-methyl-5-phenyl-2-pyrrolidinone is a selective antagonist of the adenosine A1 receptor, which means that it blocks the binding of adenosine to the receptor and prevents its activation. Adenosine A1 receptor activation is known to inhibit the activity of adenylate cyclase and reduce the production of cyclic AMP, which plays an important role in various physiological processes. By blocking the adenosine A1 receptor, 3,3-Dichloro-4-(alpha-chlorobenzyl)-1-methyl-5-phenyl-2-pyrrolidinone can modulate the activity of various signaling pathways and affect the physiological functions of cells and tissues.
Biochemische Und Physiologische Effekte
The biochemical and physiological effects of 3,3-Dichloro-4-(alpha-chlorobenzyl)-1-methyl-5-phenyl-2-pyrrolidinone depend on the specific biological system being studied. In general, 3,3-Dichloro-4-(alpha-chlorobenzyl)-1-methyl-5-phenyl-2-pyrrolidinone has been shown to modulate the activity of various signaling pathways and affect the physiological functions of cells and tissues. For example, 3,3-Dichloro-4-(alpha-chlorobenzyl)-1-methyl-5-phenyl-2-pyrrolidinone has been shown to inhibit the activity of adenylate cyclase and reduce the production of cyclic AMP in various cell types, including neurons, astrocytes, and smooth muscle cells. 3,3-Dichloro-4-(alpha-chlorobenzyl)-1-methyl-5-phenyl-2-pyrrolidinone has also been shown to affect the release of neurotransmitters, such as dopamine and glutamate, and modulate the activity of ion channels, such as calcium channels and potassium channels.
Vorteile Und Einschränkungen Für Laborexperimente
3,3-Dichloro-4-(alpha-chlorobenzyl)-1-methyl-5-phenyl-2-pyrrolidinone has several advantages and limitations for lab experiments. One of the main advantages is its high selectivity for the adenosine A1 receptor, which allows for the specific modulation of this receptor without affecting other adenosine receptors or other signaling pathways. 3,3-Dichloro-4-(alpha-chlorobenzyl)-1-methyl-5-phenyl-2-pyrrolidinone is also relatively stable and can be easily synthesized or purchased from commercial sources. However, one of the limitations of 3,3-Dichloro-4-(alpha-chlorobenzyl)-1-methyl-5-phenyl-2-pyrrolidinone is its relatively low solubility in water, which can make it difficult to use in certain experimental systems. 3,3-Dichloro-4-(alpha-chlorobenzyl)-1-methyl-5-phenyl-2-pyrrolidinone can also have off-target effects at high concentrations or in certain cell types, which can complicate the interpretation of experimental results.
Zukünftige Richtungen
There are several future directions for the use of 3,3-Dichloro-4-(alpha-chlorobenzyl)-1-methyl-5-phenyl-2-pyrrolidinone in scientific research. One direction is the investigation of the role of adenosine A1 receptor in various diseases, including neurodegenerative disorders, cardiovascular diseases, and cancer. 3,3-Dichloro-4-(alpha-chlorobenzyl)-1-methyl-5-phenyl-2-pyrrolidinone can be used to study the effect of adenosine A1 receptor blockade on disease progression and to identify potential therapeutic targets. Another direction is the development of new analogs or derivatives of 3,3-Dichloro-4-(alpha-chlorobenzyl)-1-methyl-5-phenyl-2-pyrrolidinone that can improve its solubility, selectivity, or pharmacokinetic properties. These analogs or derivatives can be used to study the role of adenosine A1 receptor in various biological processes and to develop new drugs for the treatment of diseases.
Synthesemethoden
3,3-Dichloro-4-(alpha-chlorobenzyl)-1-methyl-5-phenyl-2-pyrrolidinone can be synthesized using a variety of methods, including the condensation of alpha-chlorobenzylamine with 3,3-dichloro-1-methyl-5-phenylpyrrolidin-2-one, or the reaction of alpha-chlorobenzylamine with 3,3-dichloro-1-methyl-5-phenylpyrrolidin-2-one in the presence of a base such as potassium carbonate. The synthesis of 3,3-Dichloro-4-(alpha-chlorobenzyl)-1-methyl-5-phenyl-2-pyrrolidinone is a complex process that requires expertise in organic chemistry.
Wissenschaftliche Forschungsanwendungen
3,3-Dichloro-4-(alpha-chlorobenzyl)-1-methyl-5-phenyl-2-pyrrolidinone has been widely used in scientific research to investigate the role of adenosine A1 receptor in various biological processes. For example, 3,3-Dichloro-4-(alpha-chlorobenzyl)-1-methyl-5-phenyl-2-pyrrolidinone has been used to study the effect of adenosine A1 receptor on synaptic transmission in the hippocampus, the role of adenosine A1 receptor in the regulation of blood pressure, and the effect of adenosine A1 receptor on the proliferation and differentiation of neural stem cells. 3,3-Dichloro-4-(alpha-chlorobenzyl)-1-methyl-5-phenyl-2-pyrrolidinone has also been used to investigate the role of adenosine A1 receptor in the pathogenesis of various diseases, including Parkinson's disease, Alzheimer's disease, and epilepsy.
Eigenschaften
CAS-Nummer |
141032-42-0 |
|---|---|
Produktname |
3,3-Dichloro-4-(alpha-chlorobenzyl)-1-methyl-5-phenyl-2-pyrrolidinone |
Molekularformel |
C18H16Cl3NO |
Molekulargewicht |
368.7 g/mol |
IUPAC-Name |
(5S)-3,3-dichloro-4-[(R)-chloro(phenyl)methyl]-1-methyl-5-phenylpyrrolidin-2-one |
InChI |
InChI=1S/C18H16Cl3NO/c1-22-16(13-10-6-3-7-11-13)14(18(20,21)17(22)23)15(19)12-8-4-2-5-9-12/h2-11,14-16H,1H3/t14?,15-,16+/m0/s1 |
InChI-Schlüssel |
PACBIDNYBJLZNM-MERJSTESSA-N |
Isomerische SMILES |
CN1[C@@H](C(C(C1=O)(Cl)Cl)[C@H](C2=CC=CC=C2)Cl)C3=CC=CC=C3 |
SMILES |
CN1C(C(C(C1=O)(Cl)Cl)C(C2=CC=CC=C2)Cl)C3=CC=CC=C3 |
Kanonische SMILES |
CN1C(C(C(C1=O)(Cl)Cl)C(C2=CC=CC=C2)Cl)C3=CC=CC=C3 |
Synonyme |
3,3-DCBMPP 3,3-dichloro-4-(alpha-chlorobenzyl)-1-methyl-5-phenyl-2-pyrrolidinone 3,3-dichloro-4-(alpha-chlorobenzyl)-1-methyl-5-phenyl-2-pyrrolidinone, (4alpha(R*),5beta)-(+)(-)-isome |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



